Butanamide, 2-amino-N-(2-aminoethyl)-3-methyl-, (2S)-
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Overview
Description
Butanamide, 2-amino-N-(2-aminoethyl)-3-methyl-, (2S)- is a chiral compound with significant importance in various scientific fields It is characterized by its unique structure, which includes an amino group, an ethylamine group, and a methyl group attached to the butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 2-amino-N-(2-aminoethyl)-3-methyl-, (2S)- typically involves the reaction of 2-amino-3-methylbutanoic acid with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions include maintaining the temperature at around 0-5°C to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to achieve the desired purity levels. The use of advanced techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions
Butanamide, 2-amino-N-(2-aminoethyl)-3-methyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Butanamide, 2-amino-N-(2-aminoethyl)-3-methyl-, (2S)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Butanamide, 2-amino-N-(2-aminoethyl)-3-methyl-, (2S)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor functions, and interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminoethyl)benzamide
- N-(2-Aminoethyl)acetamide
- Propanamide
Uniqueness
Butanamide, 2-amino-N-(2-aminoethyl)-3-methyl-, (2S)- is unique due to its chiral nature and the presence of both amino and ethylamine groups. This structural uniqueness allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a valuable compound in various fields of research.
Properties
CAS No. |
625455-70-1 |
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Molecular Formula |
C7H17N3O |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
(2S)-2-amino-N-(2-aminoethyl)-3-methylbutanamide |
InChI |
InChI=1S/C7H17N3O/c1-5(2)6(9)7(11)10-4-3-8/h5-6H,3-4,8-9H2,1-2H3,(H,10,11)/t6-/m0/s1 |
InChI Key |
BJIFQAPRKWAJES-LURJTMIESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCCN)N |
Canonical SMILES |
CC(C)C(C(=O)NCCN)N |
Origin of Product |
United States |
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